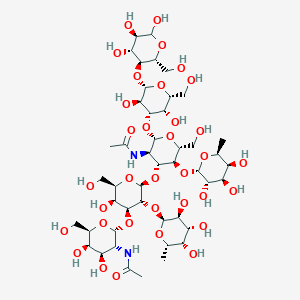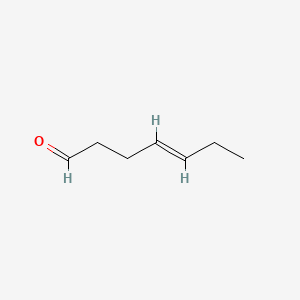
4-Heptenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Heptenal is an organic compound with the molecular formula C7H12O and a molecular weight of 112.1696 g/mol . It is an unsaturated aldehyde, characterized by the presence of a double bond between the fourth and fifth carbon atoms in its seven-carbon chain. This compound exists in two stereoisomeric forms: (E)-4-Heptenal and (Z)-4-Heptenal . It is commonly found in various natural products and is known for its distinctive aroma, often described as fatty, green, or vegetable-like .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Heptenal can be synthesized through several methods. One common approach involves the oxidation of heptanal using mild oxidizing agents. Another method includes the hydroformylation of hexene , followed by selective oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes . For instance, the hydroformylation of 1-hexene in the presence of a rhodium catalyst can yield this compound. This process involves the addition of a formyl group to the hexene, followed by oxidation to form the aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Heptenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to heptanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to heptanol using reducing agents such as sodium borohydride.
Addition Reactions: The double bond in this compound allows for addition reactions, such as hydrogenation to form heptanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Hydrogenation: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed:
Heptanoic acid: from oxidation.
Heptanol: from reduction.
Heptanal: from hydrogenation.
Applications De Recherche Scientifique
4-Heptenal has a wide range of applications in scientific research:
Mécanisme D'action
4-Heptenal exerts its effects primarily through its interaction with olfactory receptors , eliciting specific aroma perceptions . At the molecular level, it can participate in reactive oxygen species (ROS) generation and lipid peroxidation , impacting cellular processes and signaling pathways . Its aldehyde group allows it to form Schiff bases with amines, which can further influence biological activities .
Comparaison Avec Des Composés Similaires
Heptanal: A saturated aldehyde with a similar carbon chain but lacks the double bond.
Hexenal: An unsaturated aldehyde with a six-carbon chain.
Nonenal: An unsaturated aldehyde with a nine-carbon chain.
Comparison: 4-Heptenal is unique due to its double bond at the fourth position, which imparts distinct chemical reactivity and aroma characteristics. Unlike heptanal, which is fully saturated, this compound can participate in addition reactions due to its unsaturation. Compared to hexenal and nonenal, this compound has a different chain length, influencing its volatility and olfactory properties .
Propriétés
Numéro CAS |
929-22-6 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(E)-hept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |
Clé InChI |
VVGOCOMZRGWHPI-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/CCC=O |
SMILES canonique |
CCC=CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


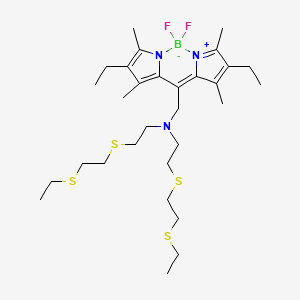
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
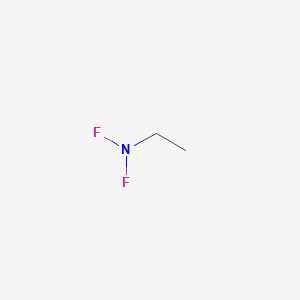
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
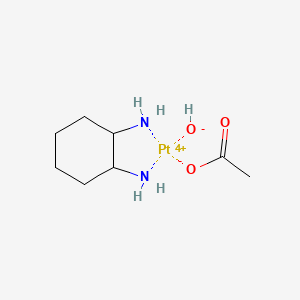


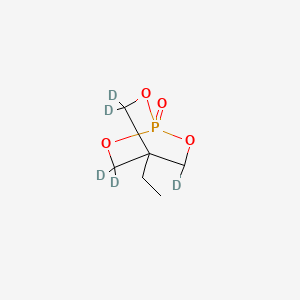
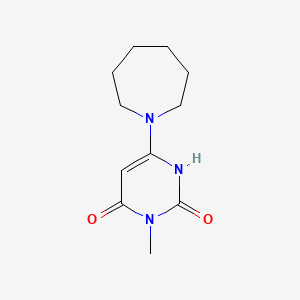
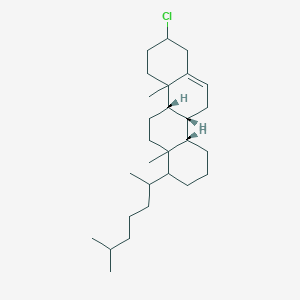

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

